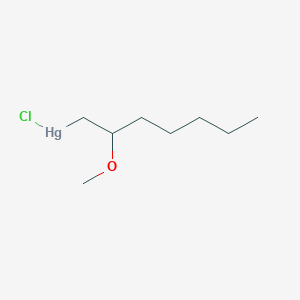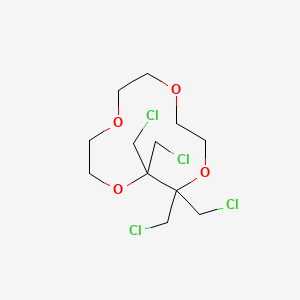
2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane is a chemical compound with a complex structure that includes multiple ether and chloromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane typically involves the reaction of formaldehyde with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium carbonate, and involves multiple steps to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of hydroxymethyl derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Research into its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane involves its interaction with specific molecular targets. The chloromethyl groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This interaction can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrakis(chloromethyl)oxirane: A compound with a similar structure but different ring size and properties.
1-Phenyl-2,2,3,3-Tetrakis(dimethylsilyl)-1,4,4-Trimethyltetrasilane: Another compound with multiple chloromethyl groups but different functional groups.
Uniqueness
2,2,3,3-Tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane is unique due to its specific ring structure and the presence of multiple chloromethyl groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
62501-31-9 |
|---|---|
Molecular Formula |
C12H20Cl4O4 |
Molecular Weight |
370.1 g/mol |
IUPAC Name |
2,2,3,3-tetrakis(chloromethyl)-1,4,7,10-tetraoxacyclododecane |
InChI |
InChI=1S/C12H20Cl4O4/c13-7-11(8-14)12(9-15,10-16)20-6-4-18-2-1-17-3-5-19-11/h1-10H2 |
InChI Key |
MGHCIRJSYUPEPP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(C(OCCO1)(CCl)CCl)(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




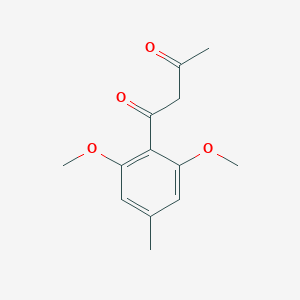
![Methyl 2-[2-(2-methylphenyl)-6-oxocyclohexen-1-yl]acetate](/img/structure/B14517410.png)
![2-[(4-Anilinophenyl)(cyclohexyl)amino]ethan-1-ol](/img/structure/B14517419.png)

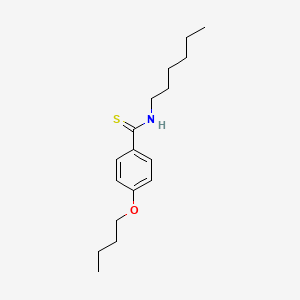
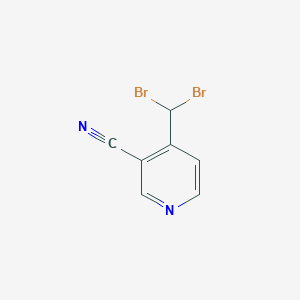
![2-Hydroxy-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propanal](/img/structure/B14517439.png)
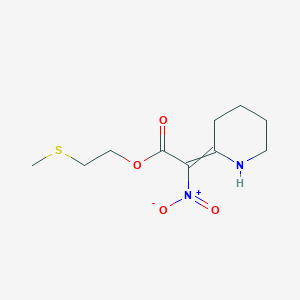
![1-[3-(2-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14517445.png)
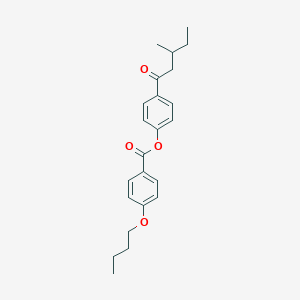
methanone](/img/structure/B14517460.png)
